BenchChemオンラインストアへようこそ!

6-chloro-N-cyclopentylpyridazine-3-carboxamide

Phosphodiesterase cAMP PDE In vitro pharmacology

6-Chloro-N-cyclopentylpyridazine-3-carboxamide (CAS 1178209-39-6) is a disubstituted pyridazine-3-carboxamide building block with the molecular formula C₁₀H₁₂ClN₃O and molecular weight 225.67 g/mol. The compound bears a chloro substituent at the 6-position of the pyridazine ring and an N-cyclopentyl carboxamide at the 3-position, categorizing it within the broader class of 6-chloropyridazine-3-carboxamide derivatives that have been explored as kinase inhibitor scaffolds and phosphodiesterase (PDE) probe molecules.

Molecular Formula C10H12ClN3O
Molecular Weight 225.67 g/mol
CAS No. 1178209-39-6
Cat. No. B1465455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-cyclopentylpyridazine-3-carboxamide
CAS1178209-39-6
Molecular FormulaC10H12ClN3O
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C10H12ClN3O/c11-9-6-5-8(13-14-9)10(15)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,15)
InChIKeyMMAOPDSEZHSUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-cyclopentylpyridazine-3-carboxamide (CAS 1178209-39-6): Procurement-Relevant Baseline Profile


6-Chloro-N-cyclopentylpyridazine-3-carboxamide (CAS 1178209-39-6) is a disubstituted pyridazine-3-carboxamide building block with the molecular formula C₁₀H₁₂ClN₃O and molecular weight 225.67 g/mol . The compound bears a chloro substituent at the 6-position of the pyridazine ring and an N-cyclopentyl carboxamide at the 3-position, categorizing it within the broader class of 6-chloropyridazine-3-carboxamide derivatives that have been explored as kinase inhibitor scaffolds and phosphodiesterase (PDE) probe molecules [1]. Standard commercial purity is specified at 95% , consistent with a research-grade building block intended for further derivatization rather than direct biological interrogation.

Why Generic Substitution of 6-Chloro-N-cyclopentylpyridazine-3-carboxamide Is Scientifically Unsound


Within the 6-chloropyridazine-3-carboxamide chemical space, alterations to the N-substituent produce divergent biological signatures that preclude simple interchange. The N-cyclopentyl group confers a distinct steric and lipophilic profile relative to smaller N-alkyl analogs (e.g., N-methyl, N-cyclopropyl) and larger N-aryl derivatives, with calculated logP differences exceeding 0.5–1.0 units across this series . BindingDB records demonstrate that even closely related analogs—such as 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide (CAS 1179792-14-3)—display distinct target interaction profiles, with the methylene spacer alone sufficient to alter kinase selectivity [1]. The 6-chloro substituent additionally provides a synthetic handle for cross-coupling chemistry that is absent in 6-unsubstituted or 6-alkoxy analogs, making this compound uniquely positioned as a versatile intermediate for structure–activity relationship (SAR) exploration [2].

Quantitative Differentiation Evidence for 6-Chloro-N-cyclopentylpyridazine-3-carboxamide Versus Closest Analogs


PDE Panel Selectivity: N-Cyclopentyl Analog Demonstrates Distinct cAMP PDE Inhibition Profile Relative to In-Class Reference Compounds

In a standardized bovine aorta cAMP phosphodiesterase assay conducted at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM), 6-chloro-N-cyclopentylpyridazine-3-carboxamide was classified as 'insignificant' for inhibitory activity [1]. This contrasts with structurally related pyridazine-3-carboxamide PDE inhibitors such as CI-1044 (a PDE4 inhibitor with IC₅₀ values of 0.08–0.56 µM across PDE4 isoforms ) and other 6-substituted pyridazine carboxamides that exhibit sub-micromolar PDE3/PDE5 inhibition [2]. The lack of PDE activity for the N-cyclopentyl analog provides a critical negative-control baseline that enables researchers to deconvolute PDE-mediated effects from target-specific pharmacology in screening cascades.

Phosphodiesterase cAMP PDE In vitro pharmacology

Cyclopentyl vs. Cyclopropyl N-Substitution: Calculated Lipophilicity and Steric Bulk Differentiation for Blood–Brain Barrier Penetration Optimization

The N-cyclopentyl substituent on 6-chloro-N-cyclopentylpyridazine-3-carboxamide provides a calculated ALogP of approximately 1.8–2.0, compared to approximately 1.2–1.4 for the N-cyclopropyl analog (CAS 1179880-12-6) and approximately 0.8–1.0 for the N-methyl analog (CAS 202135-65-7) . The increased lipophilicity and larger steric footprint (cyclopentyl vs. cyclopropyl) are relevant parameters for medicinal chemistry programs optimizing blood–brain barrier penetration or target engagement in lipophilic binding pockets. Within the context of kinase inhibitor design, cyclopentyl groups have been identified as preferred substituents for filling hydrophobic selectivity pockets adjacent to the ATP-binding site in JAK and CDK family kinases [1].

Physicochemical profiling CNS drug design Building block selection

Synthetic Handle Utility: 6-Chloro Group Enables Cross-Coupling Chemistry Absent in 6-Unsubstituted or 6-Alkoxy Pyridazine-3-carboxamide Analogs

The 6-chloro substituent on the pyridazine ring is a chemically competent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [1]. In contrast, the 6-unsubstituted pyridazine-3-carboxamide (CAS 5450-54-4) lacks this reactive handle entirely, while 6-alkoxy analogs require harsher conditions for functional group interconversion [2]. This positions 6-chloro-N-cyclopentylpyridazine-3-carboxamide as a preferred starting material for divergent library synthesis where the N-cyclopentyl carboxamide is retained and the 6-position is diversified. Patent literature covering substituted pyridazine carboxamide kinase inhibitors explicitly enumerates 6-chloro derivatives as key intermediates for introducing aryl, heteroaryl, and amino substituents at the 6-position via transition-metal-catalyzed coupling [3].

Synthetic chemistry Cross-coupling Building block versatility

Class-Level Kinase Selectivity Inference: 6-Chloropyridazine-3-carboxamide Scaffold Reported Active Against JAK and CDK Families at Sub-5 µM Potency

While direct kinase profiling data for 6-chloro-N-cyclopentylpyridazine-3-carboxamide is not publicly available at the time of this analysis, structurally analogous 6-chloropyridazine-3-carboxamide derivatives have demonstrated inhibitory activity against JAK family members (JAK1/STAT3 axis, IC₅₀ < 5 µM) [1] and CDK family kinases (CDK4 IC₅₀ = 1.20 nM; CDK6 IC₅₀ = 4.14 nM for highly optimized derivatives) [2]. The N-cyclopentyl substitution pattern on pyridazine-3-carboxamide scaffolds has been explicitly identified in patent filings covering c-Met, ALK, and JAK kinase inhibitors, where cycloalkyl groups (including cyclopentyl) are claimed as preferred substituents for filling hydrophobic selectivity pockets [3]. This class-level inference positions the compound as a relevant entry point for kinase-focused SAR campaigns, though it should be noted that this inference category carries lower evidential weight than direct head-to-head comparative data.

Kinase inhibition JAK family CDK family

KINOMEscan Broad Selectivity Profiling: Minimal Kinase Engagement Consistent with Clean Chemical Probe or Negative Control Utility

KINOMEscan profiling of closely related 6-chloropyridazine-3-carboxamide fragments has revealed minimal kinase engagement across a panel of >400 human kinases, with only weak binding detected for cyclin-G-associated kinase (GAK) at Kd = 25,000 nM for certain analogs [1]. This broad selectivity profile—or lack of promiscuous kinase binding—contrasts with many heterocyclic kinase inhibitor fragments that exhibit polypharmacology across multiple kinase families [2]. For 6-chloro-N-cyclopentylpyridazine-3-carboxamide specifically, the combination of a 6-chloro substituent and N-cyclopentyl carboxamide is structurally distinct from the highly optimized 3,6-disubstituted pyridazines that achieve nanomolar kinase potency [3], suggesting this compound may serve as a useful selectivity control or inert scaffold for designing bifunctional degraders (PROTACs) where minimal intrinsic target engagement is desirable.

Kinase profiling KINOMEscan Chemical probe selectivity

Procurement-Driven Application Scenarios for 6-Chloro-N-cyclopentylpyridazine-3-carboxamide


Divergent Kinase-Focused Library Synthesis via 6-Chloro Cross-Coupling

Medicinal chemistry teams building focused kinase inhibitor libraries can procure this compound as a core scaffold. The 6-chloro handle enables parallel Suzuki–Miyaura or Buchwald–Hartwig diversification to introduce aryl, heteroaryl, or amino substituents, while the N-cyclopentyl carboxamide is retained as a constant structural feature for SAR analysis. This strategy is directly supported by patent literature (CA2813580C, US9296724B2) that enumerates 6-chloropyridazine-3-carboxamides as privileged intermediates for kinase inhibitor development . Compared with procuring the 6-unsubstituted pyridazine-3-carboxamide and introducing the chloro group de novo, purchasing the pre-functionalized 6-chloro-N-cyclopentyl building block reduces synthetic step count by at least two transformations.

PDE Panel Negative Control for Pyridazine-Based Chemical Probe Validation

Researchers evaluating pyridazine-3-carboxamide derivatives as kinase or receptor probes must exclude confounding PDE-mediated effects. 6-Chloro-N-cyclopentylpyridazine-3-carboxamide, having been experimentally classified as 'insignificant' against cAMP PDE in a standardized bovine aorta assay , can be deployed as a matched negative control alongside PDE-active pyridazine analogs. This application is particularly relevant for academic screening facilities and contract research organizations (CROs) that require validated inactive control compounds for assay quality control and data normalization.

PROTAC Linker Conjugate Scaffold Requiring Minimal Intrinsic Target Engagement

The design of proteolysis-targeting chimeras (PROTACs) demands linker–ligand conjugates that exhibit minimal intrinsic binding to unintended protein targets. The KINOMEscan-derived inference of clean kinase binding profiles for structurally related 6-chloropyridazine-3-carboxamide fragments supports the use of this compound as an inert scaffold for PROTAC linker attachment. Researchers can functionalize the 6-chloro position with a linker moiety while relying on the N-cyclopentyl carboxamide to maintain physicochemical properties compatible with cellular permeability, without introducing confounding kinase polypharmacology.

Quote Request

Request a Quote for 6-chloro-N-cyclopentylpyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.